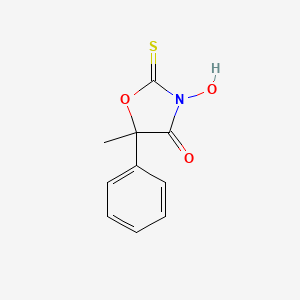![molecular formula C25H35P B12890248 [1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is a complex organophosphorus compound It features a biphenyl group, a cyclohexyl group, and a 3-ethylpentan-3-yl group attached to a phosphine center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine typically involves the reaction of a biphenyl derivative with a cyclohexylphosphine and a 3-ethylpentan-3-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. Purification steps typically include distillation and recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form complexes with metals can enhance the bioavailability and efficacy of certain drugs.
Medicine
In medicine, research is focused on its potential as a drug delivery agent. The phosphine group can be modified to attach various therapeutic agents, improving their solubility and targeting specific tissues.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine involves its interaction with molecular targets through the phosphine group. This group can coordinate with metal centers, facilitating various catalytic processes. The biphenyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Dicyclohexylphosphine: Known for its bulky structure and use in homogeneous catalysis.
Di-tert-butylphosphine: Another bulky phosphine ligand with applications in organic synthesis.
Uniqueness
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is unique due to its combination of biphenyl, cyclohexyl, and 3-ethylpentan-3-yl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to form stable complexes with a wide range of metals sets it apart from other phosphine ligands.
Propiedades
Fórmula molecular |
C25H35P |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
cyclohexyl-(3-ethylpentan-3-yl)-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C25H35P/c1-4-25(5-2,6-3)26(22-17-11-8-12-18-22)24-20-14-13-19-23(24)21-15-9-7-10-16-21/h7,9-10,13-16,19-20,22H,4-6,8,11-12,17-18H2,1-3H3 |
Clave InChI |
DEPQWKZYBVEOSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)

![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)




![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)



